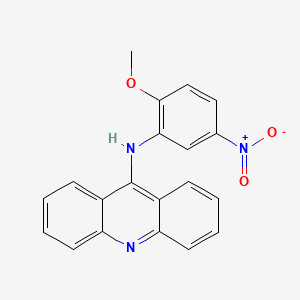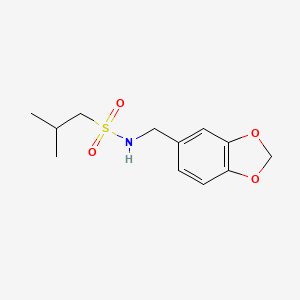![molecular formula C17H24N4O2 B6070917 3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B6070917.png)
3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In Additionally, we will list future directions for research on this compound.
Mécanisme D'action
The mechanism of action of 3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine is not fully understood. However, it has been shown to interact with specific receptors in the brain, including the serotonin receptor and the gamma-aminobutyric acid (GABA) receptor. These interactions are thought to be responsible for the compound's anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine has been shown to have several biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, this compound has been shown to have activity against certain types of cancer cells. It has also been shown to have antioxidant activity, which may be beneficial for the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine in lab experiments is its potential to have multiple applications. This compound has been shown to have activity against cancer cells and has anxiolytic and antidepressant effects, making it a potential candidate for the treatment of several diseases. However, one limitation of using this compound in lab experiments is its limited availability. The synthesis of 3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine is a complex process that requires specific reagents and conditions, making it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine. One direction is to further explore its potential applications in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and its interactions with specific receptors in the brain. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for 3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine to make it more widely available for lab experiments.
Méthodes De Synthèse
The synthesis of 3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine involves several steps. The first step is the synthesis of 3-(hydroxymethyl)pyridine, which is then reacted with 1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinol to form the desired compound. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product.
Applications De Recherche Scientifique
3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been shown to have activity against certain types of cancer cells, and it has been studied for its potential use as an anticancer agent. Additionally, 3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Propriétés
IUPAC Name |
3-propyl-5-[[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-2-5-16-19-17(23-20-16)12-21-9-4-7-15(11-21)22-13-14-6-3-8-18-10-14/h3,6,8,10,15H,2,4-5,7,9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWJKXKKHJBJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CN2CCCC(C2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrol-3-yl)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070838.png)
![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6070845.png)
![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6070851.png)

![N-(3-methoxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6070868.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B6070872.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6070876.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B6070890.png)

![N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B6070920.png)
![4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B6070923.png)
![2-(1-acetyl-4-piperidinyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6070930.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6070935.png)